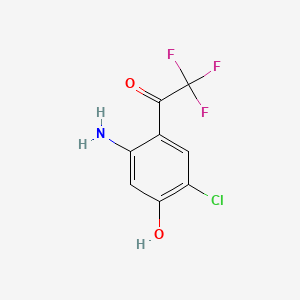

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline

Description

Properties

IUPAC Name |

1-(2-amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-4-1-3(5(13)2-6(4)14)7(15)8(10,11)12/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSZSWIUKFDUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676174 | |

| Record name | 1-(2-Amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-60-2 | |

| Record name | 1-(2-Amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline typically involves the reaction of 4-chloro-5-hydroxyaniline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The hydroxyl and chloro groups also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

- Electron-Withdrawing Groups : The trifluoroacetyl group in the target compound is a stronger electron-withdrawing group compared to trifluoromethyl (-CF₃) in analogs like 2-Fluoro-5-(trifluoromethyl)aniline. This significantly lowers the electron density of the aromatic ring, enhancing resistance to electrophilic substitution reactions .

- Hydroxy vs. In contrast, the silyloxy group in 342621-21-0 enhances lipophilicity and protects the hydroxyl during synthetic steps .

- Chloro Positioning : The chlorine at position 4 in the target compound vs. position 2 or 3 in analogs (e.g., 39885-50-2) alters steric hindrance and regioselectivity in cross-coupling reactions .

Reactivity and Stability

- Hydrolytic Stability : The trifluoroacetyl group is less prone to hydrolysis under basic conditions compared to acetyl analogs but more reactive than trifluoromethyl groups. This makes the compound suitable for stepwise synthesis requiring selective deprotection .

- Oxidative Sensitivity : The unprotected hydroxy group in the target compound may necessitate inert storage conditions to prevent oxidation, unlike silyl-protected derivatives .

Biological Activity

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoroacetyl group, a chloro substituent, and a hydroxyl group attached to an aniline base. This configuration contributes to its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity or function. The hydroxyl and chloro groups enhance the compound's binding affinity and specificity to various biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including HeLa cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, it has been tested for its inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory process. Selective inhibition of COX-2 could provide therapeutic benefits in treating inflammatory diseases while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus, demonstrating a significant reduction in colony-forming units (CFUs) at concentrations as low as 10 µg/mL.

- Cytotoxicity Assessment : In a comparative analysis with other anilines, this compound exhibited superior cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

- Enzyme Interaction Studies : Kinetic studies revealed that this compound acts as a competitive inhibitor of COX enzymes, with Ki values indicating strong binding affinity compared to traditional NSAIDs .

Q & A

Q. What are the key synthetic pathways for 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves sequential functionalization of an aniline core. A common approach starts with halogenation (e.g., chlorination at the 4-position) followed by trifluoroacetylation at the 2-position. Nucleophilic substitution reactions (e.g., using trifluoroacetyl chloride under anhydrous conditions) and coupling reactions (e.g., Buchwald-Hartwig for introducing hydroxyl groups) are critical steps . Optimization parameters include temperature control (e.g., maintaining 0–6°C during sensitive steps to prevent decomposition ), solvent selection (polar aprotic solvents like DMF for improved solubility), and stoichiometric ratios (excess trifluoroacetylating agents to drive the reaction). Yield improvements (>70%) are achievable via iterative purification (e.g., column chromatography or recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals in the δ 6.8–7.5 ppm range, with splitting patterns indicating substituent positions. The hydroxyl (-OH) proton may appear as a broad singlet (~δ 5.0 ppm) in DMSO-d₆.

- ¹⁹F NMR : A distinct trifluoroacetyl (-COCF₃) signal near δ -75 ppm confirms successful acylation .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (C₈H₅ClF₃NO₂: 263.58 g/mol). Fragmentation patterns (e.g., loss of -COCF₃) validate structural integrity .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) confirm the trifluoroacetyl and aniline groups .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoroacetyl, chloro, hydroxyl) influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

The trifluoroacetyl group (-COCF₃) is a strong electron-withdrawing meta-director, while the hydroxyl (-OH) group is electron-donating and ortho/para-directing. Competitive directing effects create regioselectivity challenges. Computational studies (DFT) suggest that the chloro substituent at the 4-position further deactivates the ring, reducing EAS reactivity. Experimental validation involves comparing nitration or sulfonation outcomes under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C), with LC-MS tracking product distribution .

Q. What strategies resolve conflicting data on the stability of this compound under varying pH and temperature conditions?

Stability discrepancies often arise from hydrolysis of the trifluoroacetyl group. For example:

- Acidic Conditions (pH < 3) : Rapid hydrolysis to 4-chloro-5-hydroxyaniline occurs, detected via TLC or HPLC .

- Basic Conditions (pH > 10) : Degradation via dechlorination or oxidation of the hydroxyl group, forming quinones . Mitigation strategies include:

- Storing the compound at 0–6°C in anhydrous solvents (e.g., THF or DCM) .

- Using stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation during long-term storage.

Q. How is this compound utilized as a precursor in bioactive molecule synthesis, and what case studies demonstrate its efficacy?

The compound serves as a key intermediate in synthesizing:

- Antimicrobial Agents : Coupling with heterocycles (e.g., pyridine or thiazole) via Suzuki-Miyaura cross-coupling yields derivatives with MIC values <1 µg/mL against Gram-positive bacteria .

- Kinase Inhibitors : Trifluoroacetyl enhances binding affinity to ATP pockets. A 2024 study reported IC₅₀ values of 12 nM for a derivative targeting EGFR mutants . Methodological insights include optimizing protecting-group strategies (e.g., TBS protection for the hydroxyl group during coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.